1-(3-Methylphenoxy)propan-1-ol
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Overview
Description
1-(3-Methylphenoxy)propan-1-ol is an organic compound that belongs to the class of alcohols and phenols It is characterized by the presence of a phenoxy group attached to a propanol chain, with a methyl group at the meta position on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenoxy)propan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylphenol with epichlorohydrin in the presence of a base, followed by the reduction of the resulting epoxide with a suitable reducing agent such as lithium aluminum hydride . Another method includes the Williamson ether synthesis, where 3-methylphenol reacts with 1-chloropropan-2-ol in the presence of a strong base like sodium hydride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylphenoxy)propan-1-ol undergoes various chemical reactions, including:
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Acidified potassium dichromate, pyridinium chlorochromate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed:
Oxidation: 3-Methylphenoxypropanal, 3-Methylphenoxypropanoic acid.
Reduction: 3-Methylphenoxypropane.
Substitution: Various substituted phenoxypropanols depending on the nucleophile used.
Scientific Research Applications
1-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylphenoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group allows it to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Phenoxypropan-2-ol: Similar structure but lacks the methyl group on the phenyl ring.
3-Methylphenol: Lacks the propanol chain.
1-(4-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group at the para position.
Uniqueness: 1-(3-Methylphenoxy)propan-1-ol is unique due to the presence of the methyl group at the meta position, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different chemical and biological properties compared to its analogs .
Properties
CAS No. |
89360-42-9 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
1-(3-methylphenoxy)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-3-10(11)12-9-6-4-5-8(2)7-9/h4-7,10-11H,3H2,1-2H3 |
InChI Key |
HAVRFPKUVJJVCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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